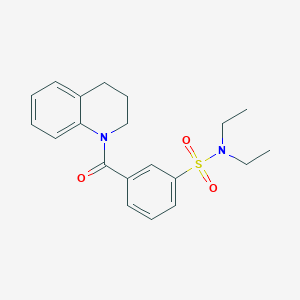![molecular formula C21H25FN2OS B262444 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as FMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMP belongs to the class of compounds known as dibenzothiepines, which are known to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, as well as a norepinephrine reuptake inhibitor. This compound has also been shown to modulate the activity of the glutamatergic system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to decrease levels of inflammatory cytokines, which are molecules that play a key role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol in lab experiments is its well-established pharmacological profile. This compound has been extensively studied, and its effects have been well-characterized. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other compounds in its class.
Orientations Futures
There are several future directions for research on 2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of interest is its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential use as a neuroprotective agent. This compound has been shown to protect against neurotoxicity in animal models of neurodegenerative diseases, and further research is needed to determine its potential as a treatment for these diseases in humans.
Méthodes De Synthèse
2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-ol with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Applications De Recherche Scientifique
2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic properties. This compound has also been studied for its potential use in the treatment of addiction and as a neuroprotective agent.
Propriétés
Formule moléculaire |
C21H25FN2OS |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[4-(9-fluoro-3-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H25FN2OS/c1-15-2-5-20-18(12-15)19(24-8-6-23(7-9-24)10-11-25)13-16-3-4-17(22)14-21(16)26-20/h2-5,12,14,19,25H,6-11,13H2,1H3 |
Clé InChI |
NGEOXZLKAAJWOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)


![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)



![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)